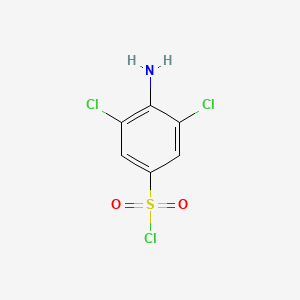

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

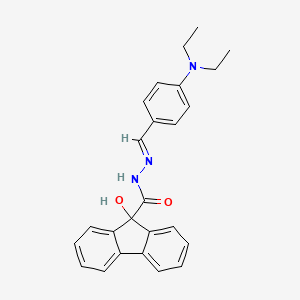

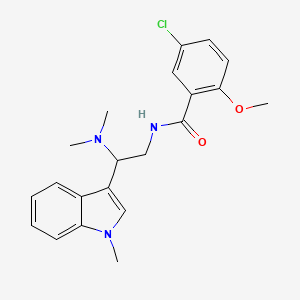

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H4Cl3NO2S . It is used in various chemical reactions and is considered a key building block in organic chemistry .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride, typically involves the use of difficult-to-handle reagents and the reactions are highly exothermic . A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride is characterized by the presence of an aromatic ring with two chlorine atoms, a sulfonyl chloride group, and an amino group .Chemical Reactions Analysis

In chemical reactions, 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride can undergo substitution reactions, where the chloride ion is replaced with other groups . For instance, the chloride ion can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical And Chemical Properties Analysis

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride appears as a light cream powder . It has a molecular weight of 260.53 . The melting point of a related compound, 4-amino-3,5-dichlorobenzoic acid, is between 203-206°C .Applications De Recherche Scientifique

Analytical Chemistry and Detection Techniques

4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a chromophoric reagent related to 4-amino-3,5-dichlorobenzene-1-sulfonyl chloride, is used in high-performance liquid chromatography for detecting amino acids at picomole levels. This technique allows for the resolution and analysis of modified amino acids and is applied in the analysis of proteins and polypeptides (Malencik, Zhao, & Anderson, 1990).

Synthesis and Antiviral Activity

The compound's derivatives, specifically sulfonamide derivatives, show promise in antiviral activity. For instance, a study reported the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating anti-tobacco mosaic virus activity (Chen et al., 2010).

Dye Industry and Environmental Applications

In the dye industry, derivatives of 4-amino-3,5-dichlorobenzene-1-sulfonyl chloride are used as intermediates. An example includes the use of related sulfonyl chlorides in the synthesis of sodium bromide acid dye intermediates, contributing to improved yield and reduced wastewater (Yingtang, 2010).

Cancer Research

Compounds derived from similar sulfonyl chlorides have been tested as inhibitors of the zinc enzyme carbonic anhydrase, showing potential in inhibiting the growth of various cancer cell lines, including colon, lung, and breast cancer (Morsy et al., 2009).

Polymer and Material Science

In the field of polymer and material science, these compounds are used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective in the treatment of dye solutions, indicating potential applications in wastewater treatment and environmental remediation (Liu et al., 2012).

Mécanisme D'action

The mechanism of action of 4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride in chemical reactions often involves electrophilic aromatic substitution . In this process, an electrophile attacks the aromatic ring to form a cationic intermediate, which then loses a proton to regenerate the aromatic ring .

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-3,5-dichlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO2S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQGRTBKYOJTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-dichlorobenzene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine](/img/structure/B2700913.png)

![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)

![N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2700919.png)

![2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2700920.png)

![3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700934.png)

![3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2700935.png)